(2-Bromo-4-chlorophenyl)methanol
Overview
Description
(2-Bromo-4-chlorophenyl)methanol is an organic compound with the molecular formula C7H6BrClO It is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Bromo-4-chlorophenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (2-Bromo-4-chlorophenyl)formaldehyde using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. For instance, catalytic hydrogenation of (2-Bromo-4-chlorophenyl)formaldehyde using a palladium catalyst under controlled pressure and temperature conditions can be employed. This method offers higher yields and is more suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form (2-Bromo-4-chlorophenyl)formaldehyde or (2-Bromo-4-chlorophenyl)acetic acid, depending on the oxidizing agent used.
Reduction: The compound can be reduced to (2-Bromo-4-chlorophenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to halides.
Major Products:
- Oxidation can yield (2-Bromo-4-chlorophenyl)formaldehyde or (2-Bromo-4-chlorophenyl)acetic acid.
- Reduction produces (2-Bromo-4-chlorophenyl)methane.
- Substitution reactions can lead to various derivatives depending on the substituent introduced.
Scientific Research Applications
(2-Bromo-4-chlorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (2-Bromo-4-chlorophenyl)methanol depends on its specific application. In biological systems, it may interact with cellular components through its functional groups, leading to various biochemical effects. For instance, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The bromine and chlorine atoms can also participate in halogen bonding, affecting molecular interactions.
Comparison with Similar Compounds
(2-Bromo-4-chlorophenyl)methanol can be compared with other similar compounds such as:
(2-Bromo-4-chlorophenyl)formaldehyde: This compound is a precursor in the synthesis of this compound and shares similar structural features.
(2-Bromo-4-chlorophenyl)acetic acid: An oxidation product of this compound, it has different chemical properties and applications.
(2-Bromo-4-chlorophenyl)methane: A reduction product, it lacks the hydroxyl group and has different reactivity.
Properties
IUPAC Name |
(2-bromo-4-chlorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBLTOOILFNPNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143888-84-0 | |
Record name | (2-bromo-4-chlorophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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